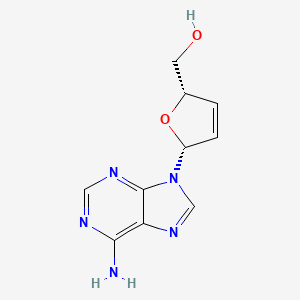

2',3'-Dideoxy-2',3'-didehydroadenosine

描述

β-L-D4A: 这种化合物是病毒复制的有效抑制剂,并且因其抗病毒特性而得到广泛研究 .

准备方法

合成路线和反应条件: β-L-D4A的合成涉及腺苷的脱氢和脱氧。该过程通常包括以下步骤:

脱氢: 腺苷用脱氢剂处理,以从2'和3'位置去除氢原子。

工业生产方法: β-L-D4A的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

批量合成: 大量腺苷在受控条件下进行脱氢和脱氧反应。

化学反应分析

反应类型: β-L-D4A会发生多种化学反应,包括:

氧化: β-L-D4A可以被氧化形成相应的氧化物。

还原: 它可以被还原形成还原衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤素和烷基化剂等试剂.

科学研究应用

Antiviral Activity

HIV Treatment:

2',3'-Dideoxy-2',3'-didehydroadenosine has been studied extensively for its efficacy against HIV. It acts as a nucleoside reverse transcriptase inhibitor (NRTI), which means it interferes with the reverse transcription process that HIV utilizes to replicate its RNA into DNA. The compound's mechanism involves competitive inhibition where it mimics natural nucleotides but lacks the necessary hydroxyl groups for further elongation of the DNA strand, thus terminating viral replication .

Hepatitis B Virus:

The compound also demonstrates significant activity against Hepatitis B virus by inhibiting the viral DNA polymerase. This inhibition disrupts the replication cycle of the virus, leading to reduced viral loads in infected cells . Research indicates that this compound can effectively lower deoxycytidine incorporation into viral DNA, which is crucial for halting viral propagation .

Synthesis and Derivatives

The synthesis of this compound has evolved through various methods aimed at improving yield and reducing environmental impact. Recent studies have focused on greener synthetic routes using environmentally friendly reagents. For instance, a novel protocol involves radical deoxygenation techniques using tris(trimethylsilyl)silane and safer radical initiators .

Table 1: Synthesis Methods and Yields

| Method | Yield (%) | Environmental Impact |

|---|---|---|

| Traditional Chemical Synthesis | Varies | High |

| Radical Deoxygenation Protocol | 80% | Low |

| Enzymatic Transformation | 95% | Very Low |

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Clinical Trials for HIV: In trials assessing the efficacy of this compound as part of combination therapy for HIV-infected patients, it showed improved outcomes in terms of viral load reduction compared to standard treatments alone .

- Hepatitis B Management: In studies involving chronic Hepatitis B patients, treatment with this compound resulted in significant decreases in serum HBV DNA levels, showcasing its potential as a therapeutic agent in managing this infection .

作用机制

Beta-L-D4A exerts its effects by inhibiting viral DNA polymerase, an enzyme crucial for viral replication. The compound acts as a chain terminator, preventing the elongation of viral DNA and thereby inhibiting viral replication. This mechanism is particularly effective against hepatitis B virus and human immunodeficiency virus .

相似化合物的比较

类似化合物:

拉米夫定(3TC): 另一种用于治疗乙型肝炎病毒和人类免疫缺陷病毒的核苷类似物。

阿德福韦: 用于治疗乙型肝炎病毒的核苷酸类似物。

替诺福韦: 用于治疗乙型肝炎病毒和人类免疫缺陷病毒的核苷酸类似物.

比较: β-L-D4A在其结构和作用机理方面是独一无二的。与拉米夫定和其他类似化合物相比,它表现出更高的效力和更低的毒性。其在较低浓度下抑制病毒复制的能力使其成为抗病毒治疗的有希望的候选药物 .

生物活性

2',3'-Dideoxy-2',3'-didehydroadenosine (d4A) is a nucleoside analog with significant antiviral properties, particularly against Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV). Its biological activity is primarily attributed to its ability to inhibit viral DNA polymerases, thereby disrupting viral replication processes. This article provides a detailed examination of the biological activity of d4A, including its mechanism of action, biochemical properties, and relevant research findings.

Target Enzyme : The primary target of d4A is the DNA polymerase of HBV. By binding to this enzyme, d4A effectively inhibits its activity.

Mode of Action : d4A competes with natural nucleotides for incorporation into viral DNA. This incorporation prevents the addition of deoxycytidine, leading to termination of viral DNA synthesis.

Biochemical Pathways : The compound disrupts the replication pathway of HBV by inhibiting the polymerase's function, resulting in decreased viral load in infected cells .

- Molecular Formula : C10H11N5O2

- Molecular Weight : 233.23 g/mol

- Stability : d4A exhibits relative stability under standard storage conditions (10°C - 25°C) and does not degrade rapidly.

Cellular Effects

d4A influences various cellular processes by inhibiting viral replication:

- Cell Signaling : The reduction in viral load can lead to improved cellular signaling pathways.

- Gene Expression : Infected cells show altered gene expression profiles due to reduced viral interference.

- Cellular Metabolism : The compound’s antiviral action contributes to enhanced cellular health and metabolic function.

Case Studies and Experimental Data

-

Antiviral Efficacy :

- In vitro studies have demonstrated that d4A exhibits significant antiviral activity against HBV with effective concentration (EC50) values ranging from 5 to 10 µM .

- A study highlighted that d4A and its derivatives showed enhanced stability and potency against HIV-infected cells when administered as prodrugs .

-

Dosage Effects in Animal Models :

- Research indicates that low to moderate doses of d4A effectively inhibit viral replication without significant toxicity. Higher doses may lead to adverse effects, necessitating careful dosage management in therapeutic applications.

- Metabolic Pathways :

Comparative Analysis

| Property | This compound (d4A) | 2',3'-Dideoxyadenosine (ddA) |

|---|---|---|

| Molecular Formula | C10H11N5O2 | C10H13N5O3 |

| Antiviral Activity | High against HBV and HIV | Moderate against HIV |

| Stability | Stable under standard conditions | Less stable |

| Mechanism of Action | Inhibits DNA polymerase | Inhibits reverse transcriptase |

属性

IUPAC Name |

[5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h1-2,4-7,16H,3H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUOUIPRAAGUGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(OC1CO)N2C=NC3=C(N=CN=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7057-48-9 | |

| Record name | 2',3'-Dideoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。